1-(3,5-Dimethylphenyl)butan-1-one
Description
1-(3,5-Dimethylphenyl)butan-1-one is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Its structure features a butanone backbone (a four-carbon chain terminating in a ketone group) attached to a 3,5-dimethylphenyl ring.
Properties
CAS No. |
61088-39-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 |
IUPAC Name |
1-(3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
MAGSUWXDMPQLFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC(=CC(=C1)C)C |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,5-Dimethylphenyl)butan-1-one with three analogs identified in the evidence, focusing on structural features, electronic effects, and functional implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects Electron-Donating vs. In contrast, the fluorine substituents in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione withdraw electron density, enhancing the acidity of adjacent protons and facilitating deprotonation in basic conditions . Steric Bulk: The 3,5-dimethyl substitution creates steric hindrance, which may slow reaction kinetics compared to less-substituted analogs. The dioxane ring in the iodophenyl derivative introduces additional steric constraints and conformational rigidity .
Functional Group Diversity Ketone vs. Amine: The ketone group in this compound renders it neutral and polar, favoring solubility in organic solvents. The amine derivative, however, is basic and forms hydrochloride salts, enhancing water solubility and bioavailability in pharmaceutical contexts . Dione vs.
Applications
- Crystallography : The iodophenyl analog’s heavy atom (iodine) improves X-ray diffraction contrast, a feature leveraged in crystallographic studies using programs like SHELXL or ORTEP .
- Pharmaceuticals : The amine derivative’s chiral center and salt-forming ability highlight its role as a chiral building block in drug synthesis .
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